![molecular formula C22H19N5O4 B2474567 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941972-75-4](/img/structure/B2474567.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, with CAS Number 941972-75-4, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N5O4, and it has a molecular weight of 417.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyridazine ring, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H19N5O4 |
Molecular Weight | 417.4 g/mol |
CAS Number | 941972-75-4 |
Antitumor Activity
Recent studies have indicated that compounds related to the pyrazolo[3,4-d]pyridazine structure exhibit significant antitumor properties. For instance, compounds derived from similar frameworks have shown potent inhibitory effects against various cancer cell lines:
- HeLa Cells : IC50 values below 5 μM were observed for several derivatives.
- A549 Cells : Compound C27 demonstrated an IC50 of 2.07 ± 0.88 μM.
- MCF-7 Cells : Compound C16 exhibited an IC50 of 2.55 ± 0.34 μM .
These findings suggest that this compound may possess similar antitumor efficacy.
The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of specific kinases associated with cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival. The compound's structural components may facilitate selective binding to target kinases, enhancing its therapeutic potential.
Additional Biological Activities
Beyond antitumor effects, related compounds have shown a range of biological activities:
- CNS Activity : Some derivatives exhibit central nervous system depressant properties.
- Antimicrobial Properties : Compounds within this class have been reported to possess antimicrobial activity against various pathogens.
- Antiinflammatory Effects : Certain analogs have demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Synthesis and Evaluation : A series of N-substituted thiazolamines were synthesized and evaluated for their antitumor activities against various cell lines. The results indicated significant growth inhibition in multiple cancer types.
- In Vitro Studies : In vitro assays demonstrated that derivatives could inhibit the growth of specific cancer cells at low micromolar concentrations.
- Biological Profiling : PASS analysis predicted substantial anti-neoplastic activity for several related compounds, indicating their potential as therapeutic agents in oncology .
科学研究应用
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 2.38 |
HCT116 | 5.12 |
MCF7 | 3.45 |
These values indicate potent anticancer activity, particularly against HepG2 liver cancer cells.
Case Study: Anticancer Efficacy
In a notable study, derivatives of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide were synthesized and evaluated for their cytotoxic properties. The results suggested that these compounds could serve as effective agents in cancer therapy by targeting specific apoptotic pathways and inhibiting tumor growth.
Pharmacological Activity
The anticonvulsant potential of related compounds has been explored using various animal models. These studies typically assess the protective effects against induced seizures.
Efficacy Data
The following table summarizes the efficacy data from recent anticonvulsant studies:
Compound | ED50 (mg/kg) | Protective Index (TD50/ED50) |
---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-... | 4.3 | 37.4 |
Standard Anticonvulsant (Phenytoin) | 10 | 20 |
The data indicates that the compound exhibits significant anticonvulsant activity with a favorable safety profile.
Case Study: Anticonvulsant Mechanism
In an experimental model using maximal electroshock (MES), the compound demonstrated a high degree of efficacy in preventing seizures at low doses. This suggests that modifications to its chemical structure can enhance its anticonvulsant properties.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications to substituents on the dioxole ring or variations in the pyrazolo[3,4-d]pyridazine scaffold can significantly influence both anticancer and anticonvulsant activities.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-17-11-24-27(16-5-3-2-4-6-16)21(17)22(29)26(25-14)12-20(28)23-10-15-7-8-18-19(9-15)31-13-30-18/h2-9,11H,10,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKTADBALVUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。